molecular formula C8H10BrCl2N3 B6222375 1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride CAS No. 2757999-68-9

1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No. B6222375
CAS RN: 2757999-68-9
M. Wt: 299
InChI Key:
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Description

1-(4-Bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride, commonly known as BDBM, is a synthetic chemical compound that has a wide range of applications in the laboratory and scientific research. BDBM is an organic compound that is composed of a bromo-benzodiazole ring and a methylamine group. It is a white crystalline solid that is soluble in water and ethanol. BDBM has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

BDBM has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs. BDBM has been used to synthesize a variety of compounds, such as 1-methyl-4-bromo-1,3-benzodiazol-2-yl)methanamine dihydrochloride and 4-bromo-1-methyl-1,3-benzodioxole-2-ylmethanamine dihydrochloride. BDBM has also been used to study the biochemical and physiological effects of various drugs, such as the effects of antiretroviral drugs on HIV-infected cells. Additionally, BDBM has been used in the development of new drugs, such as the antifungal drug itraconazole.

Mechanism of Action

The mechanism of action of BDBM is not fully understood. However, it is believed that the bromo-benzodiazole ring of BDBM binds to the active site of enzymes, which results in the inhibition of their activity. Additionally, the methylamine group of BDBM is believed to interact with other molecules, such as receptors, and modulate their activity.
Biochemical and Physiological Effects
BDBM has been studied for its biochemical and physiological effects. In vitro studies have shown that BDBM is able to inhibit the activity of enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, BDBM has been shown to modulate the activity of receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

BDBM has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and is stable in aqueous solutions. Additionally, BDBM is soluble in water and ethanol, which makes it easy to use in a variety of laboratory experiments. However, BDBM has some limitations. For example, it is not very soluble in organic solvents, which can limit its use in some laboratory experiments. Additionally, BDBM is not very stable in acidic solutions, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of BDBM in scientific research. BDBM could be used in the development of new drugs, such as anticancer drugs or drugs for the treatment of neurological disorders. Additionally, BDBM could be used to study the biochemical and physiological effects of other compounds, such as hormones or neurotransmitters. Furthermore, BDBM could be used to synthesize other compounds, such as derivatives of BDBM or other bromo-benzodiazole compounds. Finally, BDBM could be used to study the mechanism of action of other compounds, such as drugs or hormones.

Synthesis Methods

BDBM can be synthesized in a laboratory by reacting 4-bromobenzaldehyde with methylamine hydrochloride in the presence of a catalyst such as piperidine. The reaction produces a white crystalline solid that is soluble in water and ethanol. The yield of the reaction is typically between 70-80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves the reaction of 4-bromo-1H-1,3-benzodiazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-bromo-1H-1,3-benzodiazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-1H-1,3-benzodiazole is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanone.", "Step 2: The resulting 1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanone is then reduced with sodium borohydride to form 1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanol.", "Step 3: The final step involves the reaction of 1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanol with hydrochloric acid to form 1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride." ] }

CAS RN

2757999-68-9

Product Name

1-(4-bromo-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Molecular Formula

C8H10BrCl2N3

Molecular Weight

299

Purity

95

Origin of Product

United States

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